1-Bromo-4-chloro-3-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is a derivative of benzene, characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of a fluorobenzene derivative, followed by halogenation steps to introduce the bromine and chlorine atoms. The reaction conditions typically involve the use of strong acids like sulfuric acid for nitration and halogenating agents such as bromine and chlorine in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups like nitro and halogens makes the compound susceptible to nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, although the presence of multiple substituents can influence the reactivity and orientation of the incoming electrophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Electrophilic Substitution: Reagents like bromine, chlorine, or sulfuric acid are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Reduction: The major product is 1-Bromo-4-chloro-3-fluoro-2-aminobenzene.
Electrophilic Substitution: Products depend on the nature of the electrophile and the reaction conditions.
Scientific Research Applications
1-Bromo-4-chloro-3-fluoro-2-nitrobenzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The presence of multiple substituents influences its reactivity and interaction with biological molecules. The nitro group, being an electron-withdrawing group, plays a crucial role in the compound’s electrophilic and nucleophilic reactions. The halogen atoms contribute to the compound’s stability and reactivity by influencing the electron density on the benzene ring .
Comparison with Similar Compounds
- 1-Bromo-4-chloro-2-fluorobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 3-Bromo-4-fluoronitrobenzene
Comparison: 1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of its reactivity in nucleophilic and electrophilic substitution reactions. The presence of the nitro group enhances its utility in the synthesis of bioactive molecules and pharmaceuticals .
Properties
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWWELWYCRMPPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804382-30-6 |
Source
|
Record name | 1-bromo-4-chloro-3-fluoro-2-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.